molecular formula C17H27N3O2 B1282167 tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate CAS No. 79098-98-9

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

Cat. No. B1282167
CAS RN: 79098-98-9
M. Wt: 305.4 g/mol
InChI Key: UNFNKTIJBMXYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is a chemical intermediate that can be used in the synthesis of various biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl piperidine-1-carboxylate derivatives and their synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is often confirmed using spectroscopic methods such as NMR, MS, and FT-IR, as well as X-ray crystallography. For instance, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Density functional theory (DFT) analyses are also employed to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation, conjugate addition, and isomerization, to yield compounds with potential pharmacological activities. For example, the asymmetric synthesis of a piperidine-1,3-dicarboxylate derivative involved diastereoselective reduction and isomerization steps, proving useful for the synthesis of nociceptin antagonists . Kinetic resolution techniques have also been applied to these derivatives to obtain homochiral compounds, which are valuable in drug synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of substituents such as nitro, amino, or oxadiazolyl groups can affect the compound's reactivity and stability. The thermal properties, solubility, and crystallinity are characterized using various analytical techniques, and the compounds' stability is often evaluated through thermal analyses . The molecular electrostatic potential and frontier molecular orbitals are studied using computational methods to predict reactivity and interaction with biological targets .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is used as an intermediate in the synthesis of various biologically active compounds .
    • Method of Application : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results or Outcomes : The successful synthesis of this compound can lead to the production of various biologically active compounds .
  • Scientific Field: Drug Synthesis

    • Application : This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues .
    • Method of Application : The compound is used in specific precursor chemicals for fentanyl manufacture .
    • Results or Outcomes : The use of this compound in the synthesis of fentanyl and its analogues has led to it being placed under international control .
  • Scientific Field: Illicit Drug Synthesis

    • Application : This compound is used in the most common synthesis routes for illicit fentanyl manufacture .
    • Method of Application : The compound is used as a precursor in the synthesis of fentanyl and its analogues .
    • Results or Outcomes : The use of this compound in illicit drug synthesis has led to it being placed under international control .
  • Scientific Field: Biologically Active Compounds Synthesis

    • Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Method of Application : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results or Outcomes : The successful synthesis of this compound can lead to the production of various biologically active compounds .
  • Scientific Field: Illicit Drug Synthesis

    • Application : This compound is used in the most common synthesis routes for illicit fentanyl manufacture .
    • Method of Application : The compound is used as a precursor in the synthesis of fentanyl and its analogues .
    • Results or Outcomes : The use of this compound in illicit drug synthesis has led to it being placed under international control .
  • Scientific Field: Biologically Active Compounds Synthesis

    • Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
    • Method of Application : The compound is synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
    • Results or Outcomes : The successful synthesis of this compound can lead to the production of various biologically active compounds .

Safety And Hazards

The compound is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

Future Directions

The compound is used as a precursor in the synthesis of fentanyl and its analogues. Given the opioid crisis in North America, there is a need for stricter control over the precursors used in the synthesis of such substances . The compound’s use in PROTAC development for targeted protein degradation also suggests potential applications in the field of drug development .

properties

IUPAC Name

tert-butyl 4-[(2-aminophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFNKTIJBMXYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

In this reference example, 40 g of 1-tert.-butoxycarbonyl-4-(2-nitrophenylmethylamino)-piperidine obtained in the same manner as that of Reference Example 6, 100 ml of ethanol, 60 ml of methanol and 4 g of palladium carbon are mixed. The mixture is shaken in an atmosphere of hydrogen at room temperature under 40-45 psi. The catalyst is filtered off and the filtrate is concentrated to obtain 35.1 g of oily material as the residue. The residue is crystallized with the addition of n-hexane to obtain 28.3 g of the crude crystals. Though the crude crystals are usable to the following reaction, a part of the crystals is recrystallized from n-hexane to obtain the desired compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate (24 g, 71.6 mmol) in MeOH (150 ml) was stirred under an atmosphere of hydrogen for 24 hours. The reaction mixture was filtered and evaporated to give the crude amine, which was used without further purification.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.